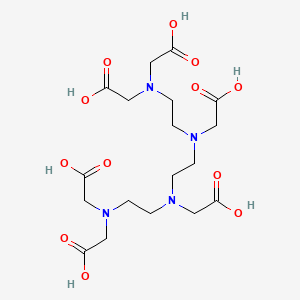

TTHA

Description

Properties

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O12/c23-13(24)7-19(3-5-21(9-15(27)28)10-16(29)30)1-2-20(8-14(25)26)4-6-22(11-17(31)32)12-18(33)34/h1-12H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEOEMDZDMCHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061225 | |

| Record name | 3,6,9,12-Tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Triethylenetetraminehexaacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

869-52-3 | |

| Record name | Triethylenetetraminehexaacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylenetetraminehexaacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraazatetradecanedioic acid, 3,6,9,12-tetrakis(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12-Tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Triethylenetetraminehexaacetic Acid (TTHA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylenetetraminehexaacetic acid (TTHA) is a powerful aminopolycarboxylic acid chelating agent with significant applications across various scientific disciplines. Its robust ability to form stable complexes with a wide array of metal ions makes it a subject of interest in analytical chemistry, environmental science, and medicine. This technical guide provides a comprehensive overview of the core properties of this compound, including its chemical and physical characteristics, metal chelation behavior, and established applications. Detailed experimental protocols for its synthesis and the determination of its metal complex stability constants are provided, alongside graphical representations of key processes to facilitate a deeper understanding of its chemical nature and function.

Core Properties of Triethylenetetraminehexaacetic Acid

This compound is a white to off-white crystalline powder characterized by a triethylenetetramine (B94423) backbone to which six carboxymethyl groups are attached.[1] This structure confers its potent chelating properties.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₀N₄O₁₂ | [1] |

| Molecular Weight | 494.45 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 232-233 °C (decomposes) | |

| Solubility | Soluble in water, particularly in alkaline solutions. | [1][2] |

| Density | Approximately 1.5 g/cm³ | [2] |

| CAS Number | 869-52-3 |

Chelation Properties and Stability Constants

This compound is a multidentate ligand capable of forming highly stable complexes with a wide range of metal ions, including divalent and trivalent cations.[1] Its high affinity is particularly noted for light rare earth elements. The stability of these metal-TTHA complexes is quantified by their stability constants (log K), which are crucial for predicting the efficacy of this compound in various applications.

Table 2: Stability Constants (log K) of this compound with Various Metal Ions

| Metal Ion | log K₁ |

| Ca²⁺ | 11.43 |

| Mg²⁺ | 9.03 |

| Fe³⁺ | 23.92 |

| Ga³⁺ | 22.71 |

| In³⁺ | ~26 |

| La³⁺ | High Affinity |

| Y³⁺ | High Affinity |

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented are representative.

Protonation Constants

The chelating ability of this compound is pH-dependent, governed by the protonation of its four amine and six carboxyl groups. The protonation constants (pKa) describe the acidity of these functional groups.

Table 3: Protonation Constants (pKa) of this compound

| Equilibrium | pKa |

| H₆L | ~2.5 |

| H₅L⁻ | ~3.0 |

| H₄L²⁻ | ~4.0 |

| H₃L³⁻ | ~6.0 |

| H₂L⁴⁻ | ~9.5 |

| HL⁵⁻ | ~10.5 |

Note: pKa values can vary with experimental conditions.

Applications of this compound

The strong metal-binding properties of this compound have led to its use in several fields:

-

Analytical Chemistry: Used as a titrant in complexometric titrations for the quantification of metal ions.

-

Water Treatment: Sequesters metal ions, preventing their precipitation and contributing to water softening.[1]

-

Agriculture: Used in fertilizers to keep essential micronutrients in a soluble and bioavailable form for plants.

-

Pharmaceuticals and Medicine: Investigated for its potential in chelation therapy to treat metal poisoning.[1] It is also used for complexing radioactive metal ions in radiopharmaceuticals for imaging and therapy.

Experimental Protocols

Synthesis of Triethylenetetraminehexaacetic Acid (Carboxymethylation of Triethylenetetramine)

This protocol describes a general method for the synthesis of this compound through the carboxymethylation of triethylenetetramine.

Materials:

-

Triethylenetetramine (TETA)

-

Formaldehyde (B43269) (37% aqueous solution)

-

Sodium Cyanide (NaCN) or Hydrogen Cyanide (HCN)

-

Sodium Hydroxide (B78521) (NaOH)

-

Hydrochloric Acid (HCl)

-

Distilled water

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve triethylenetetramine in a suitable amount of water in a reaction vessel equipped with a stirrer, thermometer, and addition funnels.

-

Carboxymethylation: Cool the TETA solution in an ice bath. Slowly and simultaneously add formaldehyde solution and a solution of sodium cyanide (or carefully handle HCN) to the cooled TETA solution while maintaining the temperature below 20°C. The pH of the reaction mixture should be maintained in the alkaline range (pH 10-11) by the controlled addition of a sodium hydroxide solution.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by techniques such as NMR or HPLC.

-

Acidification and Precipitation: Once the reaction is complete, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate groups and cause the this compound to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated this compound by filtration. Wash the crude product with cold water and then with a suitable organic solvent like ethanol (B145695) or acetone (B3395972) to remove impurities.

-

Recrystallization: For further purification, the crude this compound can be recrystallized from hot water.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature.

Safety Precautions: This synthesis involves highly toxic materials such as sodium cyanide or hydrogen cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Determination of Metal-TTHA Stability Constants by Potentiometric Titration

This protocol outlines the determination of the stability constants of metal-TTHA complexes using potentiometric pH titration.

Materials and Equipment:

-

This compound solution of known concentration

-

Metal salt solution (e.g., metal nitrate (B79036) or chloride) of known concentration

-

Standardized carbonate-free sodium hydroxide (NaOH) solution

-

Standardized hydrochloric acid (HCl) or nitric acid (HNO₃) solution

-

Inert salt solution (e.g., KNO₃ or KCl) to maintain constant ionic strength

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Thermostated titration vessel

-

Burette

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature.

-

Titration of Free Acid: Titrate a solution containing a known amount of strong acid and the inert salt with the standardized NaOH solution. This step is to determine the standard potential of the electrode and the concentration of the NaOH solution.

-

Titration of Ligand: Titrate a solution containing a known amount of this compound, strong acid, and the inert salt with the standardized NaOH solution.

-

Titration of Metal-Ligand System: Titrate a solution containing known amounts of this compound, the metal salt, strong acid, and the inert salt with the standardized NaOH solution.

-

Data Acquisition: Record the pH of the solution after each addition of the NaOH titrant.

-

Data Analysis:

-

Plot the titration curves (pH vs. volume of NaOH added) for all three titrations.

-

From the titration data, calculate the proton-ligand and metal-ligand formation constants using appropriate software packages (e.g., HYPERQUAD) that perform non-linear least-squares refinement of the data. The software will fit the experimental data to a chemical model that includes the protonation of this compound and the formation of various metal-TTHA species.

-

Visualizations

Chelation of a Metal Ion by this compound

Caption: Schematic representation of this compound chelating a metal ion to form a stable complex.

Experimental Workflow for Stability Constant Determination

Caption: Workflow for determining metal-TTHA stability constants via potentiometric titration.

Synthesis Pathway of this compound

Caption: A simplified representation of the synthesis pathway for this compound.

Conclusion

Triethylenetetraminehexaacetic acid is a versatile and highly effective chelating agent with a well-defined set of chemical and physical properties. Its ability to form stable complexes with a multitude of metal ions underpins its utility in diverse scientific and industrial applications. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals to effectively utilize and study this compound in their respective fields. The provided protocols and visualizations are intended to serve as a practical resource for the synthesis, characterization, and application of this important compound.

References

An In-depth Technical Guide to the Core Mechanism of Action of the Chelating Agent TTHA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylenetetramine-N,N,N',N'',N''',N'''-hexaacetic acid (TTHA) is a high-affinity chelating agent with significant potential in various scientific and therapeutic applications. Its robust coordination chemistry allows for the formation of stable complexes with a wide range of metal ions, making it a subject of interest for heavy metal detoxification, radiopharmaceutical development, and as a contrast agent in magnetic resonance imaging (MRI). This guide provides a detailed exploration of the core mechanism of action of this compound, focusing on its coordination principles, quantitative binding characteristics, and the experimental methodologies employed to evaluate its efficacy. Furthermore, it delves into the indirect influence of this compound on cellular signaling pathways modulated by metal ions.

Introduction to this compound and the Principle of Chelation

This compound is a polyaminocarboxylic acid chelating agent characterized by a linear backbone of four nitrogen atoms and six carboxylic acid groups. This structure endows this compound with the ability to act as a polydentate ligand, forming multiple coordination bonds with a single metal ion. The fundamental mechanism of action is chelation , a process where a single ligand binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate.

The high number of donor atoms (four nitrogen and six oxygen atoms) in this compound allows it to form highly stable complexes with a variety of metal ions, effectively sequestering them and modifying their physicochemical and biological properties. This sequestration can prevent the metal ions from participating in deleterious reactions, such as the generation of reactive oxygen species (ROS), or can be harnessed to deliver specific metal isotopes for diagnostic or therapeutic purposes.

Coordination Chemistry and Mechanism of Action

The chelating action of this compound is a classic example of a Lewis acid-base interaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the nitrogen and oxygen atoms of this compound act as Lewis bases (electron pair donors). The formation of multiple five- or six-membered chelate rings with the metal ion is a key feature of this compound's mechanism, contributing significantly to the thermodynamic stability of the resulting metal complex. This phenomenon is known as the chelate effect , which describes the enhanced stability of a complex formed by a polydentate ligand compared to a complex with a similar number of monodentate ligands.

The mechanism can be visualized as the this compound molecule wrapping around the central metal ion, with its donor atoms occupying the coordination sites of the metal. The denticity of this compound can vary depending on the size and coordination preferences of the metal ion.

Quantitative Data: Stability Constants

The efficacy of a chelating agent is quantitatively described by its stability constants (also known as formation constants). These equilibrium constants measure the strength of the interaction between the chelating agent and a metal ion in solution. A higher stability constant indicates a more stable complex and a greater affinity of the chelator for the metal ion. Stability constants can be expressed as stepwise constants (K) for the addition of each ligand or as overall stability constants (β), which represent the cumulative effect.

The NIST Critically Selected Stability Constants of Metal Complexes Database is a primary source for these values.[1][2][3][4][5][6][7] The following table summarizes representative overall stability constants (log β) for this compound with various metal ions. It is important to note that these values can be influenced by factors such as ionic strength and temperature.[8]

| Metal Ion | Log β (ML) | Log β (M₂L) | Conditions |

| Ca(II) | 10.6 | 14.2 | 0.1 M KCl, 25 °C |

| Mg(II) | 9.3 | 11.8 | 0.1 M KCl, 25 °C |

| Cu(II) | 21.5 | 24.5 | 0.1 M KCl, 25 °C |

| Zn(II) | 18.9 | 22.4 | 0.1 M KCl, 25 °C |

| Fe(III) | 29.4 | - | 0.1 M KCl, 25 °C |

| Al(III) | 20.6 | - | 0.1 M KNO₃, 25 °C |

| Ga(III) | 28.5 | 32.7 | 0.1 M KNO₃, 25 °C |

| In(III) | 30.3 | 34.0 | 0.1 M KNO₃, 25 °C |

| Pb(II) | 19.8 | 23.3 | 0.1 M KNO₃, 25 °C |

| Cd(II) | 19.2 | 22.8 | 0.1 M KNO₃, 25 °C |

Data compiled from various sources referencing the NIST database.[1][4][9]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the carboxymethylation of triethylenetetramine (B94423). A general procedure is outlined below.

Materials:

-

Triethylenetetramine

-

Bromoacetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve triethylenetetramine in deionized water in a reaction vessel equipped with a stirrer and a pH electrode.

-

Cool the solution in an ice bath.

-

Prepare a solution of bromoacetic acid and neutralize it with a concentrated NaOH solution, keeping the temperature low.

-

Slowly add the neutralized bromoacetic acid solution to the triethylenetetramine solution while vigorously stirring.

-

Maintain the pH of the reaction mixture between 9 and 10 by the controlled addition of a concentrated NaOH solution. The temperature should be kept below 25 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Acidify the solution to a pH of approximately 1.8 with concentrated HCl to precipitate the this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude this compound by filtration and wash with cold deionized water and then with ethanol.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from hot water.[10][11][12]

Procedure:

-

Dissolve the crude this compound in a minimum amount of boiling deionized water.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

Perform a hot gravity filtration to remove insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals in a vacuum oven.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a standard method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[13][14][15][16]

Experimental Setup:

-

A thermostated titration vessel.

-

A calibrated pH electrode and a reference electrode.

-

A micro-burette for the addition of the titrant.

-

A solution of the ligand (this compound) of known concentration.

-

A standardized solution of a strong base (e.g., NaOH).

-

A solution of the metal salt of interest of known concentration.

-

An inert electrolyte to maintain constant ionic strength (e.g., KCl or KNO₃).

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

Pipette a known volume of the this compound solution into the titration vessel.

-

In a separate experiment, add a known amount of the metal salt solution to the this compound solution.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of the titrant.

-

The obtained titration curves (with and without the metal ion) are then analyzed using specialized software to calculate the protonation constants of this compound and the stability constants of the metal-TTHA complex.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound and its diamagnetic metal complexes in solution.[17][18][19][20][21] ¹H and ¹³C NMR spectra provide information about the chemical environment of the protons and carbon atoms, respectively. Upon complexation with a metal ion, changes in the chemical shifts of the ligand's signals can be observed, providing insights into the coordination mode and the structure of the complex.

Indirect Influence on Cellular Signaling Pathways

While this compound does not directly target specific signaling receptors, its primary mechanism of metal chelation can indirectly modulate various cellular signaling pathways that are sensitive to metal ion concentrations. This is particularly relevant in the context of heavy metal toxicity.

Mitigation of Oxidative Stress

Many toxic heavy metals, such as lead, cadmium, and mercury, can induce oxidative stress by promoting the generation of reactive oxygen species (ROS).[22] ROS can damage cellular components, including lipids, proteins, and DNA, and can activate pro-inflammatory and apoptotic signaling pathways. By sequestering these redox-active metal ions, this compound can prevent their participation in Fenton-like reactions, thereby reducing ROS production and mitigating oxidative stress.

Modulation of MAP Kinase and NF-κB Signaling

The Mitogen-Activated Protein (MAP) kinase and Nuclear Factor-kappa B (NF-κB) signaling pathways are key regulators of cellular responses to stress, including inflammation and apoptosis.[23][24][25][26][27] Heavy metals are known to activate these pathways, contributing to their toxic effects. By reducing the bioavailability of these metal ions, this compound can indirectly downregulate the activation of MAP kinase and NF-κB signaling, thereby reducing the inflammatory response and promoting cell survival.

Prevention of Apoptosis

Heavy metal-induced oxidative stress and the dysregulation of signaling pathways can ultimately lead to programmed cell death, or apoptosis.[15][22][28][29][30][31] By mitigating the upstream triggers of apoptosis, namely ROS production and aberrant signaling, this compound can help maintain cellular homeostasis and prevent premature cell death in the presence of toxic metal ions.

Applications in Drug Development

Heavy Metal Detoxification

The high affinity of this compound for toxic heavy metals makes it a potential therapeutic agent for heavy metal poisoning.[25][32] By forming stable, water-soluble complexes, this compound can facilitate the excretion of these metals from the body through the kidneys.

Radiopharmaceuticals

This compound and its derivatives can be used as bifunctional chelators to link radioactive metal isotopes to targeting molecules, such as antibodies or peptides, for use in nuclear medicine.[33] For example, this compound can chelate diagnostic isotopes like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.

MRI Contrast Agents

Complexes of this compound with paramagnetic metal ions, such as Gadolinium(III), have been investigated as potential contrast agents for MRI.[34] The this compound ligand helps to reduce the toxicity of the free gadolinium ion while its paramagnetic properties enhance the relaxation rate of water protons, leading to improved image contrast.

Conclusion

This compound is a powerful chelating agent with a well-defined mechanism of action rooted in coordination chemistry. Its ability to form highly stable complexes with a wide array of metal ions underpins its utility in diverse applications, from heavy metal detoxification to the development of advanced diagnostic and therapeutic agents. The quantitative understanding of its binding affinities, through the determination of stability constants, is crucial for the rational design of this compound-based technologies. Furthermore, its capacity to indirectly modulate cellular signaling pathways by controlling metal ion bioavailability highlights its potential to mitigate the cellular damage caused by toxic metals. Continued research into the synthesis of this compound derivatives and their interactions with biological systems will undoubtedly expand its role in medicine and scientific research.

References

- 1. Stabilities of the alkaline earth and divalent transition metal complexes of the tetraazamacrocyclic tetraacetic acid ligands (1991) | Eric T. Clarke | 104 Citations [scispace.com]

- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. nist.gov [nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. NIST Critically Selected Stability Constants of Metal Complexes Database - Google 도서 [books.google.co.kr]

- 7. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]

- 8. research-collection.ethz.ch [research-collection.ethz.ch]

- 9. researchgate.net [researchgate.net]

- 10. Home Page [chem.ualberta.ca]

- 11. mt.com [mt.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cost-nectar.eu [cost-nectar.eu]

- 14. 2 [tau.ac.il]

- 15. scirp.org [scirp.org]

- 16. isca.me [isca.me]

- 17. researchgate.net [researchgate.net]

- 18. How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 21. chem.uwec.edu [chem.uwec.edu]

- 22. Metal-induced apoptosis: mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Signaling from toxic metals to NF-kappaB and beyond: not just a matter of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Signaling from toxic metals to NF-kappaB and beyond: not just a matter of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. stacks.cdc.gov [stacks.cdc.gov]

- 26. Zinc, cadmium and nickel increase the activation of NF-κB and the release of cytokines from THP-1 monocytic cells - Metallomics (RSC Publishing) [pubs.rsc.org]

- 27. MAPK Cascades and Transcriptional Factors: Regulation of Heavy Metal Tolerance in Plants [mdpi.com]

- 28. Metals and apoptosis: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Metals and apoptosis: Recent developments [ouci.dntb.gov.ua]

- 30. Mitochondrial Oxidative Stress Is the General Reason for Apoptosis Induced by Different-Valence Heavy Metals in Cells and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Cadmium suppresses apoptosis induced by chromium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. scispace.com [scispace.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Characterization of Triethylenetetraminehexaacetic Acid (TTHA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylenetetraminehexaacetic acid (TTHA) is a potent chelating agent with significant applications in various scientific fields, including medicine and environmental science. Its robust ability to form stable complexes with a wide range of metal ions makes it a subject of interest for drug development, particularly in the context of heavy metal detoxification and as a component in radiopharmaceuticals. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated analytical data, and visual representations of its synthesis workflow and mechanism of action.

Synthesis of Triethylenetetraminehexaacetic Acid (this compound)

The synthesis of this compound is most commonly achieved through the carboxymethylation of triethylenetetramine (B94423). This process involves the reaction of triethylenetetramine with an activated acetic acid derivative, such as sodium chloroacetate (B1199739), in an alkaline aqueous solution. The reaction proceeds via nucleophilic substitution, where the amine groups of triethylenetetramine displace the chloride ions from the chloroacetate molecules.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triethylenetetramine

-

Sodium chloroacetate

-

Sodium hydroxide (B78521)

-

Concentrated hydrochloric acid

-

Deionized water

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve triethylenetetramine in deionized water.

-

Cool the solution to 10-15°C in an ice bath.

-

Separately, prepare a solution of sodium chloroacetate and sodium hydroxide in deionized water.

-

Slowly add the alkaline sodium chloroacetate solution to the triethylenetetramine solution via the dropping funnel, maintaining the temperature below 20°C. The addition should be completed over a period of 2-3 hours.

-

After the addition is complete, slowly raise the temperature of the reaction mixture to 60-70°C and maintain it for 4-6 hours with continuous stirring.

-

Monitor the reaction progress by a suitable analytical method (e.g., titration of unreacted chloroacetate).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid. This will cause the this compound to precipitate as a white solid.

-

Cool the suspension in an ice bath for at least one hour to ensure complete precipitation.

-

Collect the crude this compound by filtration and wash the solid with cold deionized water, followed by a wash with cold ethanol.

-

For purification, recrystallize the crude product from hot deionized water. Dissolve the solid in a minimal amount of hot water, filter to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Filter the purified this compound crystals, wash with cold ethanol, and dry under vacuum to a constant weight.

Diagram of the this compound Synthesis Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structural integrity. The following are standard analytical techniques employed for this purpose.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₃₀N₄O₁₂ |

| Molecular Weight | 494.45 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 222-224 °C (decomposes)[1] |

| Solubility | Freely soluble in alkaline solutions[1] |

| CAS Number | 869-52-3 |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR are essential for confirming the presence of the expected functional groups and the overall molecular framework.

Experimental Protocol: NMR Spectroscopy

-

Instrument: 300 MHz or higher NMR spectrometer.

-

Solvent: Deuterium oxide (D₂O) with a suitable internal standard (e.g., DSS) or TMS in a capillary.

-

Sample Preparation: Dissolve a small amount of this compound in the deuterated solvent. The pH of the solution may be adjusted to observe shifts in the proton signals.

-

Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be used.

¹H NMR Spectral Data (in D₂O, chemical shifts in ppm):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.2 - 3.6 | Multiplet | -N-CH₂-CH₂-N- (ethylene protons) |

| ~3.8 - 4.2 | Singlet | -N-CH₂-COOH (carboxymethyl protons) |

Note: The exact chemical shifts can vary depending on the pH of the solution.

¹³C NMR Spectral Data (in D₂O, chemical shifts in ppm):

| Chemical Shift (ppm) | Assignment |

| ~50 - 60 | -N-CH₂-CH₂-N- (ethylene carbons) |

| ~60 - 70 | -N-CH₂-COOH (carboxymethyl carbons) |

| ~170 - 180 | -COOH (carboxyl carbons) |

FT-IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

Experimental Protocol: FT-IR Spectroscopy

-

Instrument: FT-IR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of this compound or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

FT-IR Spectral Data (in cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 2500 (broad) | O-H stretch of carboxylic acid |

| ~2950 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch of carboxylic acid (protonated) |

| ~1620 | C=O stretch of carboxylate (deprotonated) |

| ~1400 | C-N stretch and CH₂ scissoring |

| ~1200 | C-O stretch and O-H bend |

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Experimental Protocol: Mass Spectrometry

-

Instrument: Electrospray ionization mass spectrometer (ESI-MS).

-

Mode: Can be run in either positive or negative ion mode.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., water/methanol).

-

Analysis: The sample is infused into the mass spectrometer and the mass-to-charge ratio (m/z) of the ions is determined.

Expected Mass Spectral Data:

| Ion | Expected m/z |

| [M+H]⁺ | 495.19 |

| [M-H]⁻ | 493.18 |

| [M+Na]⁺ | 517.17 |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized this compound, which is a crucial indicator of its purity.

Experimental Protocol: Elemental Analysis

-

Instrument: CHN elemental analyzer.

-

Procedure: A small, accurately weighed sample of this compound is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

-

Data Analysis: The experimental percentages are compared with the theoretical values calculated from the molecular formula.

Elemental Analysis Data for C₁₈H₃₀N₄O₁₂:

| Element | Theoretical % | Experimental % (Typical) |

| Carbon | 43.72 | 43.6 ± 0.4 |

| Hydrogen | 6.12 | 6.2 ± 0.3 |

| Nitrogen | 11.33 | 11.2 ± 0.3 |

Mechanism of Action: Chelation

The primary function of this compound in biological and chemical systems is its ability to act as a chelating agent. The term "chelation" refers to the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion.[2] this compound is a hexadentate ligand, possessing six donor atoms (four carboxylate oxygens and two nitrogens) that can bind to a metal ion, forming multiple stable five-membered rings. This sequestration of metal ions alters their chemical reactivity and bioavailability.[3]

In the context of drug development, this chelation mechanism is harnessed for heavy metal detoxification. This compound can bind to toxic heavy metals in the bloodstream, forming a stable, water-soluble complex that can then be excreted from the body, primarily through the kidneys.[4]

Diagram of the this compound Chelation Mechanism:

Caption: Chelation of a metal ion by the this compound molecule.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of Triethylenetetraminehexaacetic acid (this compound). The provided protocols and data serve as a valuable resource for researchers and professionals in drug development and related fields. The potent chelating properties of this compound, rooted in its unique molecular structure, underscore its potential in therapeutic applications, particularly for the management of heavy metal toxicity. Further research into the in vivo behavior and targeted delivery of this compound and its metal complexes will continue to be an important area of investigation.

References

- 1. CAS # 869-52-3, Triethylenetetraminehexaacetic acid, this compound, Triethylenetetramine-N,N,N',N'',N''',N'''-hexaacetic acid - chemBlink [chemblink.com]

- 2. Chelation - Wikipedia [en.wikipedia.org]

- 3. chemistry.beloit.edu [chemistry.beloit.edu]

- 4. Heavy Metal Detox - Life Extension [lifeextension.com]

An In-depth Technical Guide to the Acid Dissociation Constants of TTHA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa values) of Triethylenetetramine-N,N,N',N'',N''',N'''-hexaacetic acid (TTHA), a powerful hexaprotic chelating agent. Understanding the protonation behavior of this compound is critical for its application in various fields, including analytical chemistry, environmental science, and medicine, particularly in the context of metal chelation therapy and drug development.

Acid Dissociation Constants of this compound

This compound is a polyprotic acid with six carboxylic acid groups and four amine groups, leading to a complex series of protonation equilibria in aqueous solution. The stepwise dissociation of protons from the fully protonated species (H₆L) can be represented by a series of pKa values. These values are crucial for predicting the predominant species of this compound at a given pH and for understanding its metal-binding affinity.

The protonation constants (log K) for this compound at 25°C and an ionic strength of 0 mol L⁻¹ are summarized in the table below. The pKa values are equivalent to the log K values for the protonation equilibria.

| Equilibrium Step | Protonation Constant (log K) | pKa Value |

| L⁶⁻ + H⁺ ⇌ HL⁵⁻ | 10.25 | pKₐ₁ = 10.25 |

| HL⁵⁻ + H⁺ ⇌ H₂L⁴⁻ | 9.40 | pKₐ₂ = 9.40 |

| H₂L⁴⁻ + H⁺ ⇌ H₃L³⁻ | 6.80 | pKₐ₃ = 6.80 |

| H₃L³⁻ + H⁺ ⇌ H₄L²⁻ | 4.20 | pKₐ₄ = 4.20 |

| H₄L²⁻ + H⁺ ⇌ H₅L⁻ | 2.90 | pKₐ₅ = 2.90 |

| H₅L⁻ + H⁺ ⇌ H₆L | 2.40 | pKₐ₆ = 2.40 |

Experimental Determination of pKa Values

The determination of the acid dissociation constants of a polyprotic acid like this compound is typically performed using potentiometric titration. This method involves the gradual addition of a standard solution of a strong base (e.g., NaOH) to a solution of the fully protonated acid while monitoring the pH of the solution.

The following protocol outlines the key steps for the accurate determination of this compound's pKa values.

2.1.1. Materials and Reagents

-

Triethylenetetramine-N,N,N',N'',N''',N'''-hexaacetic acid (this compound) of high purity

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) or other suitable salt to maintain constant ionic strength

-

High-purity deionized water, purged of CO₂

-

pH meter with a combination glass electrode, capable of 0.001 pH unit resolution

-

Automatic titrator or a precision burette

-

Thermostated titration vessel

-

Magnetic stirrer

2.1.2. Solution Preparation

-

This compound Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 0.01 M). To ensure the this compound is in its fully protonated form (H₆L), the solution should be acidified with a known amount of standard HCl to a pH below 2.

-

Titrant: Prepare a standardized solution of NaOH (e.g., 0.1 M) and take precautions to minimize contamination with atmospheric CO₂.

-

Ionic Strength Adjustment: Add a calculated amount of a background electrolyte, such as KCl, to the this compound solution to maintain a constant ionic strength throughout the titration (e.g., 0.1 M).

2.1.3. Titration Procedure

-

Calibration: Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pH range of the titration.

-

Titration Setup: Place a known volume of the acidified this compound solution into the thermostated titration vessel. Immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant into the solution. Ensure the solution is continuously stirred.

-

Titration: Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added. Smaller increments should be used in the regions where the pH changes rapidly, which correspond to the equivalence points.

-

Data Collection: Continue the titration until the pH of the solution is well into the alkaline region (e.g., pH 11-12) to ensure all acidic protons have been titrated.

2.1.4. Data Analysis

-

Titration Curve: Plot the measured pH values against the volume of NaOH added to generate a titration curve. For a hexaprotic acid like this compound, the curve will exhibit multiple buffer regions and equivalence points.

-

Determination of Equivalence Points: The equivalence points can be determined from the points of maximum slope on the titration curve, which are more clearly visualized by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

Calculation of pKa Values: The pKa values can be determined from the pH at the half-equivalence points. For a polyprotic acid, the pH at the midpoint of each buffer region corresponds to a pKa value. For example, pKₐ₆ corresponds to the pH at the first half-equivalence point.

Visualizing the Stepwise Dissociation of this compound

The sequential deprotonation of this compound can be visualized as a logical relationship, where each step represents the loss of a proton and the formation of a new species with a lower positive charge (or a more negative charge).

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Coordination Chemistry of Triethylenetetraminehexaacetic Acid (TTHA) with Metal Ions

Abstract

Triethylenetetraminehexaacetic acid (this compound), a polyaminocarboxylic acid, is a powerful chelating agent capable of forming stable complexes with a wide array of metal ions. Its high denticity, involving ten potential donor atoms (four nitrogen and six carboxylate oxygens), allows for versatile coordination modes and the formation of highly stable, water-soluble chelates. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with various metal ions, including transition metals, lanthanides, and alkaline earth metals. It covers the fundamental principles of this compound chelation, thermodynamic stability, structural aspects, and detailed experimental protocols for the characterization of these complexes. This document is intended to be a valuable resource for researchers in coordination chemistry, materials science, and drug development, aiding in the design of new metal-based therapeutics, diagnostic agents, and advanced materials.

Introduction to this compound and its Chelating Properties

Triethylenetetraminehexaacetic acid (this compound or H₆this compound) is a multidentate ligand with a linear polyamine backbone and six carboxylic acid functional groups. This structure provides a high degree of flexibility and a large number of potential donor atoms, making this compound an exceptionally effective chelating agent for a diverse range of metal ions. The formation of stable, water-soluble complexes is a key feature of this compound, driving its application in various fields, including analytical chemistry, industrial processes, and medicine, particularly in chelation therapy and as a component of contrast agents for magnetic resonance imaging (MRI).

The chelation process with this compound is governed by the principles of coordination chemistry, where the metal ion acts as a Lewis acid, accepting electron pairs from the nitrogen and oxygen donor atoms of the this compound ligand, which acts as a Lewis base. The resulting complex is stabilized by the formation of multiple chelate rings, typically five- or six-membered, a phenomenon known as the chelate effect. This effect leads to a significant increase in the thermodynamic stability of the complex compared to complexes formed with monodentate ligands.

Thermodynamics of this compound-Metal Complexation

The stability of this compound-metal complexes in solution is quantified by the stability constant (log K), also known as the formation constant. A higher log K value indicates a stronger metal-ligand interaction and a more stable complex. The overall stability is a function of both enthalpic (ΔH) and entropic (ΔS) contributions, as described by the Gibbs free energy equation (ΔG = ΔH - TΔS).

-

Enthalpy (ΔH): The enthalpy change upon complexation is primarily associated with the formation of coordinate bonds between the metal ion and the donor atoms of this compound. This process is generally exothermic (negative ΔH), reflecting the release of energy as stable bonds are formed.

-

Entropy (ΔS): The entropy change is often positive and favorable for chelation. This is largely due to the release of a significant number of water molecules from the metal ion's hydration sphere upon coordination with the multidentate this compound ligand. This increase in the number of free molecules in the system leads to an increase in entropy, driving the complexation reaction forward.

Stepwise Protonation of this compound

The coordination of this compound with metal ions is a pH-dependent process, as the carboxylate and amine groups of the ligand can be protonated. The stepwise protonation constants (pKₐ values) of this compound are crucial for understanding its coordination behavior at different pH levels.

Caption: Stepwise protonation of the this compound ligand (L⁶⁻).

Table 1: Stepwise Protonation Constants of this compound Note: The following values are representative and can vary with experimental conditions such as ionic strength and temperature.

| Constant | pKₐ Value |

| pKₐ₁ | ~10.2 |

| pKₐ₂ | ~9.5 |

| pKₐ₃ | ~6.8 |

| pKₐ₄ | ~4.2 |

| pKₐ₅ | ~2.9 |

| pKₐ₆ | ~2.4 |

Stability Constants of this compound-Metal Complexes

The stability of this compound complexes varies significantly with the nature of the metal ion, including its charge, ionic radius, and electronic configuration. This compound is known to form both mononuclear (ML) and binuclear (M₂L) complexes.

Table 2: Stability Constants (log K) of this compound with Various Metal Ions Note: This table presents a selection of available data. Comprehensive thermodynamic data for a wide range of metal ions with this compound is not readily available in a single source and often requires consulting specific research articles.

| Metal Ion | log K (ML) | log K (M₂L) |

| Alkaline Earth Metals | ||

| Mg²⁺ | 8.3 | 11.5 |

| Ca²⁺ | 10.1 | 13.5 |

| Sr²⁺ | 9.0 | - |

| Ba²⁺ | 8.2 | - |

| Transition Metals | ||

| Co²⁺ | 18.8 | 24.5 |

| Ni²⁺ | 19.0 | 23.8 |

| Cu²⁺ | 21.5 | 25.5 |

| Zn²⁺ | 18.0 | 24.1 |

| Cd²⁺ | 19.1 | 25.1 |

| Pb²⁺ | 19.8 | 24.8 |

| Lanthanides | ||

| La³⁺ | 21.7 | - |

| Gd³⁺ | 23.0 | - |

| Lu³⁺ | 23.5 | - |

Data compiled from various sources. Conditions may vary.

Thermodynamic Parameters (ΔH and ΔS)

While extensive tabulations of enthalpy (ΔH) and entropy (ΔS) for this compound-metal complexation are not broadly available, the general principles of chelation thermodynamics apply. The formation of this compound complexes is typically driven by a large positive entropy change resulting from the release of water molecules from the metal's coordination sphere, and a favorable negative enthalpy change from the formation of strong coordinate bonds.

Structural Aspects of this compound-Metal Complexes

The high denticity and flexibility of the this compound ligand allow it to adopt various coordination modes to accommodate the preferred coordination geometry of different metal ions. The coordination number and the specific donor atoms involved (nitrogen vs. oxygen) can vary.

Caption: General coordination of this compound with a metal ion.

X-ray crystallographic studies of this compound-metal complexes are limited but provide invaluable insight into their solid-state structures. These studies can reveal precise bond lengths, bond angles, and the overall coordination geometry. For instance, in many lanthanide complexes, this compound can act as a decadentate ligand, fully encapsulating the metal ion. With smaller transition metals, not all donor atoms may coordinate, leading to different structural motifs.

Experimental Protocols for Studying this compound-Metal Interactions

The determination of stability constants and thermodynamic parameters for this compound-metal complexes relies on a variety of experimental techniques. The following sections provide generalized protocols for the most common methods.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants. It involves monitoring the pH of a solution containing the metal ion and this compound as a function of added standard base.

Workflow for Potentiometric Titration:

Caption: Workflow for potentiometric stability constant determination.

Detailed Methodology:

-

Solution Preparation: All solutions should be prepared using deionized, CO₂-free water. The ionic strength of all solutions should be kept constant using an inert electrolyte (e.g., 0.1 M KCl or KNO₃).

-

Calibration: The pH electrode must be calibrated with at least two standard buffer solutions before each titration.

-

Titration Procedure:

-

A known volume of the this compound and metal ion solution (typically in a 1:1 or 2:1 metal-to-ligand ratio) is placed in a thermostatted titration vessel.

-

The solution is acidified with a known amount of standard acid to ensure all ligand sites are protonated.

-

The solution is then titrated with a standardized, carbonate-free solution of a strong base (e.g., NaOH).

-

The pH is recorded after each addition of the base, allowing the system to reach equilibrium.

-

-

Data Analysis: The titration data (pH vs. volume of base) is used to calculate the average number of protons bound to the ligand and the concentration of the free ligand at each point. This information is then used to determine the stepwise protonation constants of this compound and the stability constants of the metal-TTHA complexes using specialized software.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding interaction between a metal ion and this compound, providing a complete thermodynamic profile (K, ΔH, and ΔS) in a single experiment.

Workflow for Isothermal Titration Calorimetry:

Caption: Workflow for Isothermal Titration Calorimetry.

Detailed Methodology:

-

Solution Preparation: The this compound and metal ion solutions must be prepared in the exact same buffer to minimize heats of dilution. The pH of the buffer should be chosen to ensure the desired protonation state of this compound.

-

Degassing: Both solutions must be thoroughly degassed to prevent the formation of air bubbles in the calorimeter cell.

-

ITC Experiment:

-

The this compound solution is loaded into the sample cell of the calorimeter, and the metal ion solution is loaded into the injection syringe.

-

After thermal equilibration, small, precise injections of the metal solution are made into the this compound solution.

-

The heat change associated with each injection is measured.

-

-

Data Analysis: The raw data (heat flow vs. time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of metal to ligand. The resulting binding isotherm is fitted to a suitable binding model to extract the stability constant (K), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the stoichiometry and stability constants of this compound-metal complexes, particularly for transition metals that exhibit distinct color changes upon complexation.

Workflow for UV-Vis Spectrophotometry:

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Detailed Methodology:

-

Wavelength Selection: The absorption spectra of the free this compound, the metal ion, and the this compound-metal complex are recorded to identify the wavelength of maximum absorbance (λₘₐₓ) for the complex.

-

Stoichiometry Determination:

-

Method of Continuous Variations (Job's Plot): A series of solutions are prepared where the mole fractions of the metal ion and this compound are varied while keeping the total molar concentration constant. The absorbance at λₘₐₓ is plotted against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

-

Mole-Ratio Method: The concentration of either the metal ion or this compound is held constant while the concentration of the other component is varied. The absorbance at λₘₐₓ is plotted against the molar ratio of the two components. The point of inflection in the plot indicates the stoichiometry.

-

-

Stability Constant Calculation: Once the stoichiometry is known, the stability constant can be calculated from the absorbance data of solutions with known concentrations of the metal ion and this compound.

Conclusion

The coordination chemistry of this compound is rich and varied, offering a powerful platform for the chelation of a wide range of metal ions. The high stability of its complexes, driven by the chelate effect, makes it a ligand of significant interest in both fundamental and applied chemistry. This guide has provided an overview of the thermodynamic principles, structural features, and key experimental techniques used to study this compound-metal interactions. A deeper understanding of these aspects will continue to fuel the development of new technologies and therapeutic agents based on this versatile chelating agent. Further research is warranted to expand the database of thermodynamic and structural data for a broader range of this compound-metal complexes.

An In-depth Technical Guide to the Stability Constants of TTHA Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability constants of metal complexes with Triethylenetetraminehexaacetic acid (TTHA), a powerful chelating agent. This document is designed to be a core resource for researchers and professionals involved in fields where metal ion control is critical, such as drug development, analytical chemistry, and environmental science. It offers a curated database of stability constants, detailed experimental protocols for their determination, and visualizations to clarify key concepts and workflows.

Introduction to this compound and Metal Complex Stability

Triethylenetetraminehexaacetic acid (this compound) is a polyaminocarboxylic acid chelating agent capable of forming highly stable complexes with a wide variety of metal ions. Its structure, featuring a triethylenetetramine (B94423) backbone with six carboxylic acid groups, allows it to coordinate with metal ions through multiple binding sites, leading to the formation of robust chelate rings. The stability of these metal complexes is a critical parameter in numerous scientific and industrial applications, including the development of metal-based drugs, contrast agents for medical imaging, and methods for metal ion sequestration.

The stability of a metal-ligand complex is quantified by its stability constant (K), also known as the formation constant. For a simple 1:1 complex formation between a metal ion (M) and a ligand (L):

M + L ⇌ ML

The stability constant is expressed as:

K = [ML] / ([M][L])

A higher value of K indicates a more stable complex. Stability constants are typically expressed in their logarithmic form (log K). This guide provides a compilation of critically evaluated log K values for this compound with various metal ions.

Database of this compound Metal Complex Stability Constants

The following tables summarize the critically evaluated logarithmic stability constants (log K) for this compound complexes with various metal ions. These values have been compiled from reputable sources, including the IUPAC Stability Constants Database. The experimental conditions, such as temperature and ionic strength, are provided where available, as these factors significantly influence the stability constants.

Table 1: Stability Constants of this compound Complexes with Alkaline Earth Metals

| Metal Ion | log K | Temperature (°C) | Ionic Strength (M) | Method |

| Mg²⁺ | 10.27 | 25 | 0.1 (KNO₃) | Potentiometry |

| Ca²⁺ | 10.65 | 25 | 0.1 (KNO₃) | Potentiometry |

| Sr²⁺ | 9.4 | 25 | 0.1 (KNO₃) | Potentiometry |

| Ba²⁺ | 8.3 | 25 | 0.1 (KNO₃) | Potentiometry |

Table 2: Stability Constants of this compound Complexes with Divalent Transition Metals

| Metal Ion | log K | Temperature (°C) | Ionic Strength (M) | Method |

| Mn²⁺ | 14.9 | 25 | 0.1 (KNO₃) | Potentiometry |

| Fe²⁺ | 16.5 | 25 | 0.1 (KNO₃) | Potentiometry |

| Co²⁺ | 18.9 | 25 | 0.1 (KNO₃) | Potentiometry |

| Ni²⁺ | 19.4 | 25 | 0.1 (KNO₃) | Potentiometry |

| Cu²⁺ | 21.7 | 25 | 0.1 (KNO₃) | Potentiometry |

| Zn²⁺ | 18.2 | 25 | 0.1 (KNO₃) | Potentiometry |

| Cd²⁺ | 19.1 | 25 | 0.1 (KNO₃) | Potentiometry |

| Pb²⁺ | 19.8 | 25 | 0.1 (KNO₃) | Potentiometry |

Table 3: Stability Constants of this compound Complexes with Trivalent Metal Ions (including Lanthanides)

| Metal Ion | log K | Temperature (°C) | Ionic Strength (M) | Method |

| Al³⁺ | 20.9 | 25 | 0.1 (KNO₃) | Potentiometry |

| Ga³⁺ | 28.1 | 25 | 0.1 (KNO₃) | Potentiometry |

| In³⁺ | 29.3 | 25 | 0.1 (KNO₃) | Potentiometry |

| Fe³⁺ | 29.4 | 25 | 0.1 (KNO₃) | Potentiometry |

| La³⁺ | 23.3 | 25 | 0.1 (KNO₃) | Potentiometry |

| Ce³⁺ | 24.1 | 25 | 0.1 (KNO₃) | Potentiometry |

| Pr³⁺ | 24.6 | 25 | 0.1 (KNO₃) | Potentiometry |

| Nd³⁺ | 24.9 | 25 | 0.1 (KNO₃) | Potentiometry |

| Sm³⁺ | 25.4 | 25 | 0.1 (KNO₃) | Potentiometry |

| Eu³⁺ | 25.6 | 25 | 0.1 (KNO₃) | Potentiometry |

| Gd³⁺ | 25.7 | 25 | 0.1 (KNO₃) | Potentiometry |

| Tb³⁺ | 25.9 | 25 | 0.1 (KNO₃) | Potentiometry |

| Dy³⁺ | 26.0 | 25 | 0.1 (KNO₃) | Potentiometry |

| Ho³⁺ | 26.1 | 25 | 0.1 (KNO₃) | Potentiometry |

| Er³⁺ | 26.2 | 25 | 0.1 (KNO₃) | Potentiometry |

| Tm³⁺ | 26.3 | 25 | 0.1 (KNO₃) | Potentiometry |

| Yb³⁺ | 26.4 | 25 | 0.1 (KNO₃) | Potentiometry |

| Lu³⁺ | 26.4 | 25 | 0.1 (KNO₃) | Potentiometry |

| Y³⁺ | 25.8 | 25 | 0.1 (KNO₃) | Potentiometry |

Experimental Protocols for Determining Stability Constants

The accurate determination of stability constants is paramount for understanding and applying the principles of metal-ligand complexation. The following sections provide detailed methodologies for three key experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants. It involves monitoring the change in pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant. The Irving-Rossotti method is a common approach for analyzing the titration data.[1]

Materials and Reagents:

-

pH meter with a glass electrode (calibrated with standard buffer solutions)

-

Constant temperature bath

-

Burette

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized carbonate-free solution of a strong base (e.g., 0.1 M NaOH)

-

High-purity this compound

-

Metal salt of interest (e.g., nitrate (B79036) or perchlorate (B79767) salt)

-

Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

-

Deionized water

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare a stock solution of the metal ion of known concentration.

-

Prepare the following three solutions for titration, ensuring the total volume and ionic strength are constant for each:

-

Solution A (Acid Blank): A known volume of standard acid and inert salt.

-

Solution B (Ligand Blank): A known volume of standard acid, inert salt, and this compound solution.

-

Solution C (Metal-Ligand Mixture): A known volume of standard acid, inert salt, this compound solution, and metal ion solution.[1]

-

-

-

Titration:

-

Thermostate the titration vessel to the desired temperature (e.g., 25 °C).

-

Calibrate the pH meter using standard buffers.

-

Titrate each solution (A, B, and C) with the standardized strong base solution.

-

Record the pH reading after each addition of the titrant, allowing the solution to equilibrate.

-

-

Data Analysis (Irving-Rossotti Method):

-

Plot the pH readings against the volume of base added for all three titrations.

-

From the titration curves, determine the average number of protons associated with the ligand (n̄ₐ) at different pH values.

-

Calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration ([L]) at each pH value from the titration data of Solution C.

-

Construct a formation curve by plotting n̄ versus pL (where pL = -log[L]).

-

The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, at n̄ = 0.5, pL = log K₁.

-

Spectrophotometry

Spectrophotometry is a valuable technique for determining stability constants, particularly when the formation of the metal-ligand complex results in a change in the solution's absorbance. Two common spectrophotometric methods are the mole-ratio method and the method of continuous variations (Job's plot).

Procedure:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the metal-TTHA complex.

-

Solution Preparation: Prepare a series of solutions where the concentration of the metal ion is kept constant, and the molar ratio of this compound to the metal ion is varied systematically.

-

Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max.

-

Data Analysis: Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions that intersect. The molar ratio at the intersection point corresponds to the stoichiometry of the complex. The stability constant can be calculated from the absorbance data in the curved region of the plot.

Procedure:

-

Wavelength Selection: As with the mole-ratio method, determine the λ_max for the metal-TTHA complex.

-

Solution Preparation: Prepare a series of solutions where the total molar concentration of the metal ion and this compound is kept constant, but their mole fractions are varied.[2][3][4]

-

Absorbance Measurement: Measure the absorbance of each solution at the λ_max.

-

Data Analysis: Plot the absorbance versus the mole fraction of the ligand (or metal). The plot will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.[2][3][4] The stability constant can be calculated from the absorbance values and the known total concentrations.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat change associated with a binding event, allowing for the simultaneous determination of the stability constant (K), enthalpy of binding (ΔH), and stoichiometry (n) in a single experiment.

Procedure:

-

Sample Preparation:

-

Prepare a solution of the metal ion in a suitable buffer.

-

Prepare a solution of this compound in the same buffer at a concentration typically 10-20 times higher than the metal ion concentration.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Set the desired experimental temperature.

-

Fill the sample cell with the metal ion solution and the injection syringe with the this compound solution.

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound solution into the metal ion solution.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks yields the heat change per injection.

-

A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to metal.

-

Fitting this isotherm with an appropriate binding model allows for the determination of K, ΔH, and n.

-

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental aspects of this compound-metal complexation and the experimental workflow for determining stability constants.

References

An In-depth Technical Guide to the Solubility of Triethylenetetraminehexaacetic Acid (TTHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylenetetraminehexaacetic acid (TTHA), a polyaminocarboxylic acid, is a powerful chelating agent known for its high affinity for a wide range of metal ions. Its molecular structure, featuring four amine groups and six carboxylic acid moieties, allows it to form stable, water-soluble complexes with metals, making it invaluable in various applications. These include analytical chemistry, industrial processes, and biomedical research, where it is used for metal ion sequestration, as a contrast agent in magnetic resonance imaging (MRI), and in drug delivery systems. Understanding the solubility of this compound in different solvent systems is critical for its effective application, formulation, and for the development of new technologies.

This guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic solvents, details established experimental protocols for solubility determination, and presents logical workflows for its application.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 869-52-3[1][2] |

| Molecular Formula | C18H30N4O12[1][2] |

| Molecular Weight | 494.45 g/mol [1][2] |

| Appearance | White to off-white crystalline powder[1][3] |

| Melting Point | 232-233 °C (decomposes)[2] |

Aqueous Solubility of this compound

This compound's structure, rich in polar carboxylic acid and amine groups, dictates its solubility behavior in aqueous media. The solubility is highly dependent on the pH of the solution due to the protonation and deprotonation of these functional groups.

In its neutral, free acid form, this compound has limited solubility in pure water. However, its solubility dramatically increases in alkaline solutions. This is because the deprotonation of the carboxylic acid groups to form carboxylate anions enhances the molecule's interaction with polar water molecules.

| Solvent System | Solubility | Temperature (°C) | Notes |

| Hot Water | Almost transparent solution | Not specified | Qualitative observation suggesting increased solubility with temperature.[2] |

| 5% Alkaline Solution | Forms a colorless or pale yellowish solution | Not specified | Indicates high solubility upon salt formation.[1] |

| Water (Calculated) | Freely soluble (999 g/L) | 25 | This is a calculated value and likely represents the solubility of a salt form, not the free acid.[4] |

The poor solubility of the free acid form under neutral or acidic conditions is a key consideration for formulation. To achieve high concentrations in aqueous solutions, this compound is typically converted to one of its salt forms (e.g., hexasodium salt) by adding a base like sodium hydroxide.

Organic Solvent Solubility of this compound

Due to its highly polar and ionic character, this compound is generally poorly soluble in most non-polar and moderately polar organic solvents. Solvents like hexane, toluene, and chloroform (B151607) are unsuitable for dissolving this compound.

Quantitative data for the solubility of this compound in common organic solvents is scarce in the literature, reflecting its limited compatibility. For practical applications requiring an organic medium, highly polar aprotic solvents may be considered, though solubility is still likely to be limited compared to alkaline aqueous solutions.

| Solvent | Qualitative Solubility | Notes |

| Ethanol (B145695) | Expected to be very low | Polar protic solvent, but less effective than water for highly charged molecules. |

| Methanol | Expected to be very low | Similar to ethanol. |

| Dimethyl Sulfoxide (DMSO) | Expected to be low to moderate | A strong polar aprotic solvent, often used for compounds with poor water solubility.[5][6] |

| Dimethylformamide (DMF) | Expected to be low to moderate | Another polar aprotic solvent that can be an alternative to DMSO. |

For drug development and in vitro assays, stock solutions are often prepared in DMSO.[7][8] However, it is crucial to note that adding such a stock solution to an aqueous buffer can cause the compound to precipitate if its thermodynamic solubility limit is exceeded.[9]

Experimental Protocols for Solubility Determination

The most reliable and widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound like this compound is the shake-flask method .[9][10]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Principle: An excess amount of the solid compound (this compound) is agitated in the solvent of interest for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound is then measured in the supernatant.

2. Materials and Equipment:

-

Triethylenetetraminehexaacetic acid (this compound), solid powder

-

Solvent of interest (e.g., deionized water, pH 7.4 buffer, ethanol)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analysis method.

3. Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-labeled vial. The excess should be sufficient to ensure a saturated solution is formed and solid remains visible.[9]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker/thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to reach equilibrium (typically 24 to 72 hours).[7][10]

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the vials at high speed.[10]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification, the collected supernatant can be passed through a syringe filter to remove any remaining microparticles.[8][11]

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Dilute the collected supernatant sample to a concentration that falls within the range of the standard curve.

-

Analyze the standard solutions and the diluted sample using a validated analytical method like HPLC-UV to determine the concentration of this compound in the saturated solution.[10]

-

4. Data Reporting: The solubility is reported in units such as mg/mL, g/L, or mol/L at the specified temperature and in the specific solvent used.

Visualizations: Workflows and Logic

Experimental Workflow for Solubility Determination

The following diagram outlines the standard procedure for determining the equilibrium solubility of this compound using the shake-flask method.